1-methyl-1H-imidazole-4-carboxamide 1-methyl-1H-imidazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 129993-47-1
VCID: VC21171568
InChI: InChI=1S/C5H7N3O/c1-8-2-4(5(6)9)7-3-8/h2-3H,1H3,(H2,6,9)
SMILES: CN1C=C(N=C1)C(=O)N
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol

1-methyl-1H-imidazole-4-carboxamide

CAS No.: 129993-47-1

Cat. No.: VC21171568

Molecular Formula: C5H7N3O

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1H-imidazole-4-carboxamide - 129993-47-1

Specification

CAS No. 129993-47-1
Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
IUPAC Name 1-methylimidazole-4-carboxamide
Standard InChI InChI=1S/C5H7N3O/c1-8-2-4(5(6)9)7-3-8/h2-3H,1H3,(H2,6,9)
Standard InChI Key AWDCMXSTPBEJMX-UHFFFAOYSA-N
SMILES CN1C=C(N=C1)C(=O)N
Canonical SMILES CN1C=C(N=C1)C(=O)N

Introduction

Chemical Identity and Physical Properties

1-Methyl-1H-imidazole-4-carboxamide (CAS: 129993-47-1) is characterized by its distinctive structure combining an imidazole core with specific functional groups. The compound exhibits several important physical and chemical properties that define its behavior in various applications .

Basic Properties

The fundamental physical and chemical properties of 1-methyl-1H-imidazole-4-carboxamide are summarized in the following table:

PropertyValue
Molecular FormulaC₅H₇N₃O
Molecular Weight125.13 g/mol
Melting Point209-211 °C
Boiling Point444.8±18.0 °C
Density1.34 g/cm³
Physical StateSolid
CAS Number129993-47-1

These properties are crucial for understanding the compound's behavior in various chemical processes and applications .

Structural Characteristics

The molecular structure of 1-methyl-1H-imidazole-4-carboxamide features a five-membered imidazole ring with two nitrogen atoms. The methyl substituent is attached to one of the nitrogen atoms (position 1), while the carboxamide group (-CONH₂) is attached at carbon position 4. This arrangement confers specific reactivity patterns and hydrogen-bonding capabilities that are important for its chemical behavior and potential biological interactions .

Chemical Identifiers

For accurate identification in chemical databases and literature, the following identifiers are associated with 1-methyl-1H-imidazole-4-carboxamide:

Identifier TypeValue
IUPAC Name1-methylimidazole-4-carboxamide
InChIKeyAWDCMXSTPBEJMX-UHFFFAOYSA-N
SMILESCN1C=C(N=C1)C(=O)N
Synonyms1-Methyl-1H-imidazole-4-carboxylic acid amide; 1-Methylimidazole-4-carboxamide; 1H-Imidazole-4-carboxamide, 1-methyl-

Chemical Reactivity and Properties

The reactivity of 1-methyl-1H-imidazole-4-carboxamide is largely determined by its functional groups and the electronic properties of the imidazole ring.

Functional Group Reactivity

The compound features two main reactive sites:

  • The carboxamide group (-CONH₂) at position 4 can participate in various transformations including:

    • Hydrolysis to yield carboxylic acid

    • Dehydration to form nitriles

    • Reduction to yield amines

    • Transamidation reactions

  • The imidazole ring, particularly the C=N bonds and the remaining unsubstituted positions, can undergo electrophilic or nucleophilic substitution reactions depending on reaction conditions.

These reactive properties make 1-methyl-1H-imidazole-4-carboxamide a versatile building block in organic synthesis.

Stability Characteristics

Applications and Uses

1-Methyl-1H-imidazole-4-carboxamide serves diverse functions across several industries and research domains.

Chemical Industry Applications

In the chemical industry, this compound functions primarily as:

  • A building block for the synthesis of more complex molecules, where its functional groups provide sites for further modification and elaboration .

  • An intermediate in the production of various commercial products including dyes, where its structural features can contribute to chromophoric properties .

  • A component in the synthesis of agrochemicals, particularly pesticides, leveraging the biological activity associated with imidazole derivatives .

  • A precursor in the production of rubber accelerators, which enhance the speed and efficiency of rubber vulcanization processes .

Structural Analogs and Related Compounds

Several compounds structurally related to 1-methyl-1H-imidazole-4-carboxamide have been reported in the literature, providing insight into the broader chemical family to which it belongs.

Comparison with Structural Analogs

The following table presents key structural analogs of 1-methyl-1H-imidazole-4-carboxamide:

CompoundMolecular FormulaKey Structural DifferenceCAS Number
1-Methyl-1H-imidazole-4-carboxylic acidC₅H₆N₂O₂Carboxylic acid instead of carboxamide41716-18-1
Methyl 1-methyl-1H-imidazole-4-carboxylateC₆H₈N₂O₂Methyl ester instead of carboxamide17289-19-9
1-Methyl-1H-imidazole-5-carboxamideC₅H₇N₃OCarboxamide at position 5 instead of 440637-81-8
5-Methoxy-1-methyl-1H-imidazole-4-carboxamideC₆H₉N₃O₂Additional methoxy group at position 5-
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamideC₅H₈N₄OSAdditional amino and mercapto groups52868-67-4

This comparative analysis demonstrates the structural diversity within this family of compounds and highlights how minor structural modifications can lead to compounds with potentially different properties and applications .

Structure-Activity Relationships

The relationship between structural modifications in 1-methyl-1H-imidazole derivatives and their activity has been explored in pharmaceutical research. For example, various 1-methyl-1H-imidazole derivatives have been studied as Jak2 inhibitors, where structure-activity relationship (SAR) studies have identified key structural features necessary for potent inhibitory activity .

Market Analysis and Future Prospects

The commercial significance of 1-methyl-1H-imidazole-4-carboxamide is reflected in market analyses that project its production, consumption, and trade patterns.

Market Trends

Market research data indicates continued interest in 1-methyl-1H-imidazole-4-carboxamide, with projections for production, consumption, and trade extending to 2025-2030 . This suggests sustained industrial relevance and commercial value for this compound.

Research and Development Directions

Future research involving 1-methyl-1H-imidazole-4-carboxamide may focus on:

  • Development of more efficient and sustainable synthetic methods

  • Exploration of new applications in medicinal chemistry, particularly building on the established activity of related imidazole derivatives

  • Investigation of its potential as a building block for materials with specialized properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator